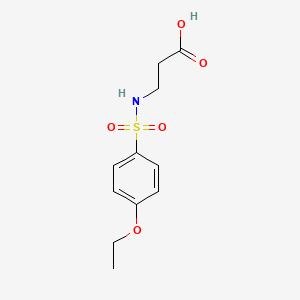
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as an analgesic drug. It is a member of a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to be effective in treating pain.
科学的研究の応用
Molecular Interaction and Receptor Binding
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, through its structural analogues, has been studied extensively for its interaction with the CB1 cannabinoid receptor. For instance, a molecular interaction study of a structurally related antagonist showed significant insights into its conformational behavior and interaction with the CB1 receptor, highlighting the compound's steric binding interaction and potential antagonist activity based on its unique spatial orientation (Shim et al., 2002).
Antimicrobial Activity
Research has also been conducted on the synthesis and evaluation of pyridine derivatives, including compounds structurally related to N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide, for their antimicrobial activity. Such studies reveal the potential for developing new antimicrobial agents based on modifications of the piperidine-1-carboxamide structure (Patel, Agravat, & Shaikh, 2011).
Development of Medical Imaging Tracers
The compound's analogues have been synthesized for their potential as radiotracers in medical imaging, particularly in positron emission tomography (PET) studies to investigate CB1 cannabinoid receptors in the brain. This demonstrates the compound's application in developing tools for neuroimaging and studying neurological conditions (Tobiishi et al., 2007).
Synthesis and Chemical Analysis
Further research includes the synthesis and chemical analysis of novel pyrazole carboxamide derivatives containing a piperazine moiety. These studies are fundamental in expanding the chemical knowledge base around piperidine-1-carboxamide derivatives and exploring their potential applications in various fields of chemistry and pharmacology (Lv, Ding, & Zhao, 2013).
特性
IUPAC Name |
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-10-8-15(9-11-18)19(24)23(17-7-5-6-16(21)14-17)20(25)22-12-3-2-4-13-22/h5-11,14H,2-4,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOIUMYTLNPKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(4-methoxybenzoyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)
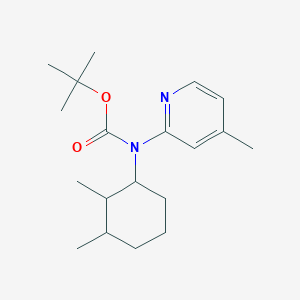
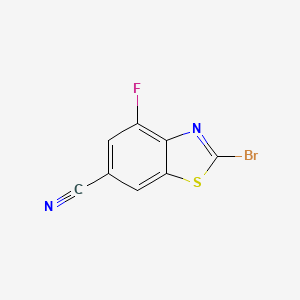
![5-Methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2989633.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2989636.png)
![(E)-methyl 2-(4-fluorobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2989638.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)
![N-(cyanomethyl)-2-{2-[(methylsulfanyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2989643.png)
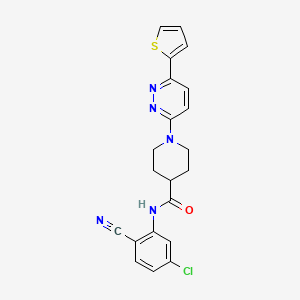
![5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2989646.png)

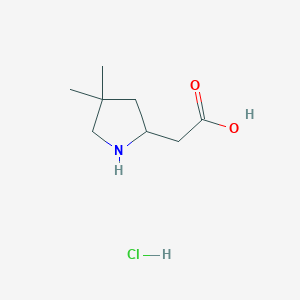
![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2989650.png)
